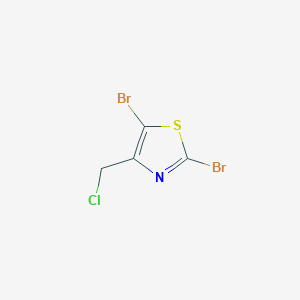

2,5-Dibromo-4-(chloromethyl)thiazole

Descripción general

Descripción

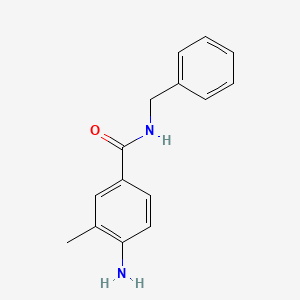

2,5-Dibromo-4-(chloromethyl)thiazole is a chemical compound used in the preparation of arylthiazolylpiperidine derivatives and analogs for use as survival motor neuron (SMN) protein production modulators . It is a white to brown crystalline powder .

Synthesis Analysis

Thiazoles can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method involves the reaction of thiobenzamide with 1-3-dichloroacetone in acetone, which is then refluxed overnight .Molecular Structure Analysis

The molecular formula of 2,5-Dibromo-4-(chloromethyl)thiazole is C4H2Br2ClNS. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis

2,5-Dibromo-4-(chloromethyl)thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a molecular weight of 291.39 g/mol.Aplicaciones Científicas De Investigación

- Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, some thiazole derivatives have been synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .

- The outcomes also vary. For instance, some compounds showed significant analgesic and anti-inflammatory activities .

- Thiazole and bisthiazole derivatives have shown diverse pharmacological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .

- The synthesis of these derivatives involves various methods . For instance, to optimize reaction conditions, the authors examined various solvents, such as 1,2-dichloroethane, 1,4-dioxane, acetonitrile and toluene, different copper salts (such as CuI, CuCl, CuBr, CuBr 2, Cu(OAc) 2, and Cu(OTf) 2 and their replacement with other metal salts such as Fe(OAc) 2, FeBr 2, FeBr 3, FeCl 3, PdCl 2, and AgCl) .

- The outcomes of these applications are diverse and depend on the specific application .

Medicinal Chemistry

Antimicrobial, Antiprotozoal, and Antitumor Activity

- Thiazole derivatives have been found to exhibit trypanocidal activity, which can be useful in the treatment of Trypanosoma brucei infections .

- The design, synthesis, and pharmacological evaluation of these derivatives involve various methods . For instance, compounds 1a and 2a, which bear a lipophilic end, a 1,3-thiazole ring, and a functional end, exhibit trypanocidal activity in the range of IC 50 = 0.42 μM and IC 50 = 0.80 μM, respectively .

- These derivatives can be considered as promising candidates for the treatment of Trypanosoma brucei infections .

Antitrypanosomal Activity

Synthesis of Melithiazole C

- Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory activities .

- The synthesis of these derivatives involves various methods . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .

- These derivatives have shown significant analgesic and anti-inflammatory activities .

- Thiazole derivatives are used as an antidepressant drug (pramipexole) and antiulcer agent (nizatidine) .

- The synthesis of these derivatives involves various methods . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

- These derivatives have shown significant antidepressant and antiulcer activities .

Antioxidant, Analgesic, and Anti-inflammatory Activities

Antidepressant and Antiulcer Activities

Safety And Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Thiazoles have been the subject of much research due to their diverse biological activities. They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The future directions of research on 2,5-Dibromo-4-(chloromethyl)thiazole could involve further exploration of its potential uses in medical and pharmaceutical applications.

Propiedades

IUPAC Name |

2,5-dibromo-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2ClNS/c5-3-2(1-7)8-4(6)9-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNOQKGRQSKMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586057 | |

| Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-(chloromethyl)thiazole | |

CAS RN |

934236-33-6 | |

| Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)